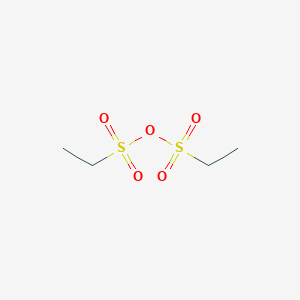

乙烷磺酸酐

描述

Ethanesulfonic anhydride, also known as Methanesulfonic anhydride, is used to prepare methylsulfonyl esters, also known as mesylates . It finds application in the reaction of aromatic alkylation . It reacts with dimethylsulfoxide to get sulfoxonium complex, which is a useful oxidizing agent .

Synthesis Analysis

Methanesulfonic anhydride is an organic compound that is commonly used as a reagent for the preparation of methyl sulfonates (mesylates). It is also used in the synthesis of methanesulfonamides using various amine precursors .

Molecular Structure Analysis

The molecular formula of Ethanesulfonic anhydride is C2H6O5S2 and its molecular weight is 174.196 . Ethanesulfonic anhydride contains total 20 bond(s); 10 non-H bond(s), 4 multiple bond(s), 4 rotatable bond(s), 4 double bond(s) and 2 sulfonate(s) (thio-/dithio-) .

Chemical Reactions Analysis

Methanesulfonic anhydride has been used in the synthesis of thioesters from feedstock acids and thiols . This new transformation provides an efficient and atom-economic strategy for the synthesis of thioesters in a single operation from readily available and inexpensive starting materials .

Physical And Chemical Properties Analysis

Ethanesulfonic anhydride is a yellow to brown liquid . It reacts violently with water . It is a very strong acid (pKa = − 1.9) and is very stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water .

科学研究应用

晶体结构分析

- 已对乙烷磺酸酐的衍生物——乙酸酐进行了晶体和分子结构研究。这项研究有助于理解类似化合物如乙烷磺酸酐(Seidel, Goddard, Nöthling, & Lehmann, 2016)的性质。

金属-有机框架

- 基于乙烷磺酸的化合物,与乙烷磺酸酐密切相关,在金属-有机框架中得到了探索。它们可以与金属离子配位,如与银离子形成的复合物所示(Bilinovich, Panzner, Youngs, & Leeper, 2011)。

化学合成

- 在化学合成领域,乙烷磺酸的衍生物已被用于研究正丁烷转化为马来酸酐的过程,突显了在工业过程中的潜在应用(Ballarini et al., 2006)。

生物实验中的缓冲作用

- 类似于乙烷磺酸酐的乙烷磺酸衍生物在生物实验和微藻培养基中作为缓冲剂,表明在各种生物和化学环境中维持pH稳定性的作用(McFadden & Melkonian, 1986)。

酶研究

- 对2-(甲硫基)乙磺酸盐类似物进行的研究,与乙烷磺酸酐相关,旨在研究它们在酶系统中的活性,为酶反应和潜在生物技术应用提供了见解(Gunsalus, Romesser, & Wolfe, 1978)。

离子分离材料

- 使用乙烷磺酸衍生物合成带电离子分离材料,可应用于分离无机离子,在分析化学中至关重要(Jiang & Irgum, 1999)。

酸度和稳定性研究

- 对氟代烷基磺酸及其衍生物的酸度和稳定性进行的研究,这些化合物在结构上类似于乙烷磺酸酐,为它们在恶劣条件下的使用提供了宝贵信息(Behr & Kestner, 1982)。

稳定同位素标记化合物的合成

- 类似于乙烷磺酸酐的化合物已被用于合成稳定同位素标记化合物,可用于追踪和分析研究(Barsamian, Perkins, Field, & Blakemore, 2014)。

热稳定性和光解稳定性

- 对全氟烷基磺酸及其衍生物的热稳定性和光解稳定性的研究,为类似化合物在不同条件下的稳定性提供了见解(Germain et al., 1980)。

毛细管电泳

- 乙烷磺酸在改善毛细管电泳中质子化苯胺的分离中的应用,突显了其在增强分析技术中的作用(Li & Fritz, 1999)。

自由基引发的氧化官能化

- 对使用全氟羧酸酐引发的自由基氧化官能化乙烷的研究,揭示了乙烷磺酸酐在类似反应中的潜力(Hogan and Sen, 1997)。

作用机制

Target of Action

Ethanesulfonic anhydride primarily targets Platelet basic protein in humans and Phosphonoacetaldehyde hydrolase in Bacillus cereus . These targets play crucial roles in various biological processes.

Mode of Action

It’s known that sulfonic anhydrides like methanesulfonic anhydride can readily undergo nucleophilic substitution reactions . This characteristic makes them invaluable in forming esters and amides, key processes in organic synthesis .

Biochemical Pathways

It’s known that sulfonic anhydrides can be involved in the synthesis of thioesters . Thioesters are important class of acyl donors and are protagonists in the biosynthesis of many natural polyketide antibiotics .

Result of Action

It’s known that sulfonic anhydrides like methanesulfonic anhydride can be used to generate mesylates (methanesulfonyl esters) . Mesylates serve as crucial intermediates in various organic transformations .

Action Environment

The action, efficacy, and stability of Ethanesulfonic anhydride can be influenced by environmental factors. For instance, Methanesulfonic anhydride’s reactivity stems from the mesyl group (CH₃SO₂), which readily undergoes nucleophilic substitution reactions . Its violent reactivity with water necessitates cautious handling .

安全和危害

未来方向

Methanesulfonic anhydride has been explored for S-carbonylation of thiols with feedstock acids . This new transformation provides an efficient and atom-economic strategy for the synthesis of thioesters in a single operation from readily available and inexpensive starting materials . The global production of Methanesulfonic anhydride is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

属性

IUPAC Name |

ethylsulfonyl ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O5S2/c1-3-10(5,6)9-11(7,8)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJXQRNXZKSOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)OS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553782 | |

| Record name | ethylsulfonyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13223-06-8 | |

| Record name | ethylsulfonyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

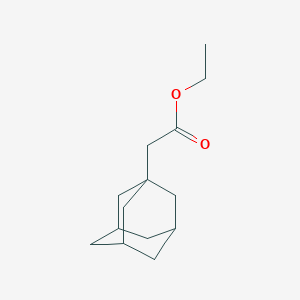

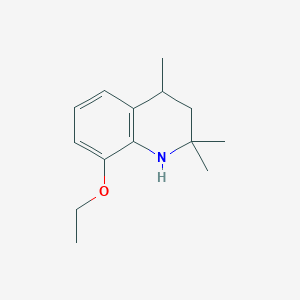

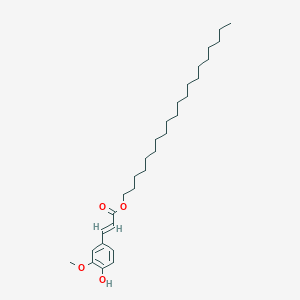

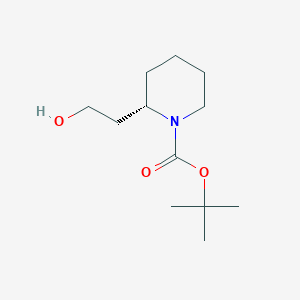

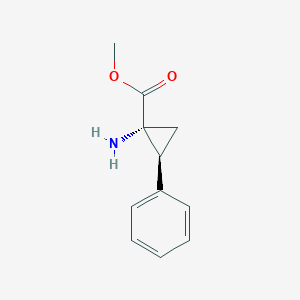

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)

![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)

![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)